2,3,6-Trimethyl-2-cyclohexen-1-one
Overview
Description
2,3,6-Trimethyl-2-cyclohexen-1-one (TMC) is a highly reactive, colorless organic compound with a molecular formula of C9H12O. It is a cyclic ether and a structural isomer of 1,3,5-trimethylcyclohexane. TMC is a versatile compound, with a wide range of potential applications in organic synthesis and scientific research.
Scientific Research Applications
Synthesis of Vitamin E Precursors
2,3,6-Trimethyl-2-cyclohexen-1-one has been utilized in the synthesis of Vitamin E precursors. For instance, Ichikawa et al. (1968) synthesized Trimethylbenzoquinone, a raw material for the synthesis of Trimethylhydroquinone, from 2,3,6-Trimethyl-2-cyclohexen-1-one through various chemical reactions, highlighting its role in the production of vital nutrients (Ichikawa, Owatari, & Kato, 1968).
Intermediate in Terpene Synthesis
Wang Xiao-qin (2009) reported that 2,3,6-Trimethyl-2-cyclohexen-1-one can be converted into an important intermediate for terpenes, which are compounds involved in producing spices and carotenoids. This demonstrates its utility in flavor and fragrance industries (Wang Xiao-qin, 2009).
Contributions to Fragrance Materials
Scognamiglio et al. (2013) conducted a toxicologic and dermatologic review of a fragrance ingredient related to 2,3,6-Trimethyl-2-cyclohexen-1-one, indicating its significance in the fragrance industry (Scognamiglio, Letizia, & Api, 2013).
Role in Tobacco Flavor Synthesis
Torii, Inokuchi, & Ogawa (1979) utilized 2,3,6-Trimethyl-2-cyclohexen-1-one in the cross-aldol reaction to synthesize compounds that are key constituents of tobacco flavor, demonstrating its application in flavor chemistry (Torii, Inokuchi, & Ogawa, 1979).
In the Synthesis of Jet Fuel Components
Tang et al. (2017) showed the use of 2,3,6-Trimethyl-2-cyclohexen-1-one in synthesizing jet fuel range cycloalkanes, demonstrating its potential application in renewable energy resources (Tang et al., 2017).
properties
IUPAC Name |
2,3,6-trimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNEDMSOAECRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388498 | |
Record name | 2,3,6-trimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylcyclohex-2-en-1-one | |
CAS RN |
53894-33-0, 20030-29-9 | |
Record name | Cyclohexenone, trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-trimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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